Di-tert-butyl(chloro)silanol

Description

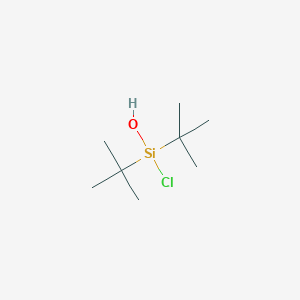

Structure

2D Structure

3D Structure

Properties

CAS No. |

93502-90-0 |

|---|---|

Molecular Formula |

C8H19ClOSi |

Molecular Weight |

194.77 g/mol |

IUPAC Name |

ditert-butyl-chloro-hydroxysilane |

InChI |

InChI=1S/C8H19ClOSi/c1-7(2,3)11(9,10)8(4,5)6/h10H,1-6H3 |

InChI Key |

GVTZTCLWOYOPRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Approaches for Di Tert Butyl Chloro Silanol and Analogues

3 Formation of Functionalized Di-tert-butylsilanols

The development of synthetic methods has enabled the creation of di-tert-butylsilanols bearing a wide range of functional groups, which significantly expands their utility in organic synthesis. These functionalized silanols can serve as versatile building blocks. nih.gov

A key breakthrough was the synthesis of previously unknown allylic and homoallylic di-tert-butylsilanols. nih.gov A successful method was devised using a combination of imidazole (B134444), DMAP, and di-tert-butylsilyl ditriflate in DMF to convert the corresponding alcohols into these valuable silanols. nih.gov Another example of a functionalized silanol (B1196071) is the (E)-di-tert-butyl-(1-heptenyl)silanol, which incorporates a vinyl group. tudublin.ie Its synthesis via hydrosilylation followed by hydrolysis demonstrates a pathway to alkenylsilanols. tudublin.ie The ability to introduce functionalities like alkenes allows these silanols to be used in further chemical transformations, such as epoxidation reactions. nih.gov

Table 3: Examples of Synthesized Functionalized Di-tert-butylsilanols

| Functionalized Silanol | Key Functional Group | Synthetic Precursors | Reference |

|---|---|---|---|

| Allylic di-tert-butylsilanols | Allyl group | Allyl alcohol, Di-tert-butylsilyl ditriflate | nih.gov |

| Homoallylic di-tert-butylsilanols | Homoallyl group | Homoallyl alcohol, Di-tert-butylsilyl ditriflate | nih.gov |

| (E)-Di-tert-butyl-(1-heptenyl)silanol | 1-Heptenyl group | 1-Heptyne (B1330384), Di-tert-butylchlorosilane (B1588140) | tudublin.ie |

Direct and Indirect Preparations of Di-tert-butyl(chloro)silanol

The synthesis of this compound can be approached through direct or indirect methods, primarily revolving around the controlled reaction of a suitable precursor, Di-tert-butyldichlorosilane (B93958).

Pathways for Introducing Both Halide and Hydroxyl Functionalities on Sterically Hindered Silicon Centers

The most direct pathway to this compound involves the partial hydrolysis of Di-tert-butyldichlorosilane. wikipedia.org In this reaction, a molecule of water reacts with the dichlorosilane (B8785471) to replace one of the chlorine atoms with a hydroxyl group, while the other chlorine atom remains bonded to the silicon.

R₂SiCl₂ + H₂O → R₂Si(OH)Cl + HCl

In the case of this compound, the reaction is:

[(CH₃)₃C]₂SiCl₂ + H₂O → [(CH₃)₃C]₂Si(OH)Cl + HCl

The significant steric hindrance provided by the two tert-butyl groups plays a crucial role in this process. This steric bulk slows down the rate of hydrolysis, making it more feasible to isolate the monosubstituted product, this compound, before further hydrolysis to the corresponding diol, Di-tert-butylsilanediol (B3046972), occurs.

An indirect approach involves the synthesis of a different di-tert-butylsilyl derivative that can be subsequently converted to the chlorosilanol. For instance, the hydrosilylation of an alkyne with Di-tert-butylchlorosilane, followed by hydrolysis of the resulting intermediate chlorosilane, has been shown to yield a silanol. tudublin.ie While this specific example does not directly produce this compound, it demonstrates a viable pathway for introducing a hydroxyl group onto a di-tert-butylsilyl moiety, which could be adapted.

The synthesis of the precursor, Di-tert-butyldichlorosilane, is a critical first step. This is often achieved through the reaction of trichlorosilane (B8805176) with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride. google.com The steric effects of the tert-butyl groups favor the disubstitution product. google.com

Below is a table summarizing the key reactants and products in the primary synthetic route to this compound.

| Reactant | Product | Byproduct | Reaction Type |

| Di-tert-butyldichlorosilane | This compound | Hydrochloric acid | Hydrolysis |

| Trichlorosilane | Di-tert-butyldichlorosilane | Magnesium chloride | Grignard Reaction |

It is important to note that the controlled hydrolysis of Di-tert-butyldichlorosilane requires careful management of reaction conditions, such as stoichiometry of water, temperature, and reaction time, to maximize the yield of the desired chlorosilanol and minimize the formation of the diol.

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Employing Di-tert-butyl Silyl (B83357) Groups for Selective Protection in Complex Moleculesnih.govrsc.orgnbinno.comorganic-chemistry.org

Silyl ethers are widely utilized as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. chem-station.com The di-tert-butylsilyl group is particularly noteworthy for its steric bulk, which provides high stability and allows for selective protection of less hindered hydroxyl groups. chem-station.comtudublin.ie This selectivity is crucial in the synthesis of complex polyhydroxylated molecules where differentiation between multiple alcohol functionalities is required. nih.govorganic-chemistry.org The stability of silyl ethers generally increases with the steric hindrance of the alkyl groups on the silicon atom, following the trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). chem-station.com The di-tert-butylsilyl group offers a high degree of stability, comparable to or exceeding that of other bulky silyl groups.

The selective protection of one hydroxyl group in the presence of others within a polyol or diol is a common challenge in organic synthesis. The significant steric hindrance of the di-tert-butylsilyl group allows for the regioselective silylation of primary alcohols over secondary and tertiary alcohols. chem-station.com

In one notable application, di-tert-butyl(chloro)silane can be used for the one-pot silylation of the internal hydroxy group of a 1,2-alkanediol. tudublin.ie This selectivity is achieved through the kinetically controlled ring cleavage of a cyclic silyl ether intermediate, where lithium preferentially complexes at the less hindered oxygen atom. tudublin.ie The presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been observed to enhance this selectivity. tudublin.ie Another strategy for achieving regioselective silylation of diols and polyols involves the use of dibutylstannanediyl acetals. rsc.org This method allows for the kinetically controlled, regiospecific silylation of the primary hydroxyl group under neutral conditions. rsc.org Interestingly, six-membered ring acetals derived from 1,3-diols react faster than five-membered ring acetals from 1,2-diols, which is the reverse of what is typically observed in acylation, tosylation, and alkylation reactions mediated by stannanediyls. rsc.org

Table 1: Regioselective Silylation of Diols

| Substrate | Silylating Agent | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Unsymmetrical 1,2-diol | tert-Butyldimethylsilyl chloride / Dibutylstannanediyl acetal (B89532) | Neutral | Primary silyl ether | Regiospecific | rsc.org |

| Unsymmetrical 1,3-diol | tert-Butyldimethylsilyl chloride / Dibutylstannanediyl acetal | Neutral | Primary silyl ether | Regiospecific | rsc.org |

| 1,2-Alkanediol | Di-tert-butyl(chloro)silane / Lithium | TMEDA | Internal silyl ether | High | tudublin.ie |

The di-tert-butylsilyl group can serve as a stereodirecting element in reactions involving chiral alcohols. By forming a bulky silyl ether, it can influence the facial selectivity of subsequent reactions on the molecule. For instance, in the epoxidation of an allylic alcohol protected as a di-tert-butylsilyl ether, the bulky silyl group can direct the epoxidation to occur on the face opposite to it, thereby controlling the stereochemistry of the resulting epoxide. tudublin.ie

Furthermore, the stereospecificity of reactions can be profoundly influenced by the presence of a di-tert-butylsilyl group. In palladium-catalyzed cyclizations of homoallylic silanols, the reaction proceeds with perfect stereospecificity. nih.govchemrxiv.orgnih.govchemrxiv.org This is in contrast to similar reactions with alcohol or phenol (B47542) nucleophiles, which proceed through a different stereochemical pathway. nih.govchemrxiv.orgnih.govchemrxiv.org This high level of stereocontrol is critical in the synthesis of stereochemically complex molecules, such as polyketide natural products. nih.gov

One-pot procedures that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and resource conservation. A one-pot method for the regioselective silylation of the internal hydroxyl group of 1,2-alkanediols using di-tert-butyl(chloro)silane has been developed. tudublin.ie This process involves the in-situ formation and subsequent regioselective cleavage of a cyclic silyl ether. tudublin.ie Similarly, the use of dibutylstannanediyl acetals provides a one-pot approach for the regiospecific silylation of primary hydroxyl groups in polyols under neutral conditions, discriminating between different primary hydroxyls in complex systems like lactose. rsc.org

Di-tert-butyl Silanols and Their Derivatives as Internal Controlling Groupsrsc.org

Beyond their role as protecting groups, di-tert-butylsilanols and their derivatives can act as internal controlling groups, directing the regioselectivity and stereoselectivity of reactions. tudublin.ie This is achieved by covalently tethering the silanol (B1196071) to the substrate, thereby influencing the transition state of a subsequent transformation.

Di-tert-butylsilyl groups have been effectively used to control the outcome of intramolecular reactions. By linking a diene and a dienophile with a silaketal tether, the stereoselectivity of intramolecular Diels-Alder reactions can be highly controlled. tudublin.ie The bulky di-tert-butylsilyl group was found to be more thermally stable than other alkylsilyl groups in this context. tudublin.ie

In a significant advancement, di-tert-butylsilanols have been shown to be competent nucleophiles in the intramolecular interception of palladium π-allyl species. nih.govchemrxiv.orgnih.govchemrxiv.org These cyclization reactions are highly stereospecific, proceeding via an anti-syn mechanism, which is distinct from the anti-anti mechanism observed with alcohol and phenol nucleophiles. nih.govchemrxiv.orgnih.gov This method provides a powerful tool for the construction of C-O bonds and protected 1,3-diols with high levels of stereocontrol. nih.gov

Table 2: Di-tert-butylsilanol in Stereospecific Cyclization

| Substrate | Catalyst System | Reaction Type | Key Outcome | Mechanism | Reference |

|---|---|---|---|---|---|

| Homoallylic silanol with allyl ethyl carbonate | [(Cinnamyl)PdCl]₂/BINAP | Intramolecular Pd-catalyzed cyclization | Perfectly stereospecific C-O bond formation | anti-syn | nih.govchemrxiv.orgnih.govchemrxiv.org |

The ability of a silicon atom to stabilize a positive charge at the β-position (the "β-silyl effect") is a well-established phenomenon in organic chemistry. nih.govnih.govscispace.com This stabilization arises from hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. The magnitude of this stabilizing effect can be substantial, leading to rate enhancements of up to 10¹² in solvolysis reactions. nih.gov

This β-silyl carbocation stabilization has been exploited in the diastereoselective synthesis of cyclic polyols. tudublin.ie A di-tert-butylsilyl ether group can undergo regio- and stereoselective migration, followed by cyclization to form an allylsilane. Subsequent epoxidation and ring-opening induced by silica (B1680970) gel proceeds through a β-silyl cationic intermediate, leading to the stereoselective introduction of a hydroxyl group via neighboring-group participation. tudublin.ie While stable, saturated β-silyl carbocations were once considered elusive in the condensed phase, their preparation and observation by NMR at room temperature have been achieved by using non-nucleophilic solvents and counterions, further confirming their stability. scispace.com

Utilization in Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. The use of di-tert-butyl-substituted silanes in these reactions allows for the synthesis of specific organosilicon compounds. For instance, di-tert-butylchlorosilane (B1588140) has been utilized in the preparation of (E)-di-tert-butyl-(1-heptenyl)silanol. nih.gov This transformation is achieved through the hydrosilylation of an alkyne, 1-heptyne (B1330384), followed by the hydrolysis of the intermediate chlorosilane. nih.gov The reaction typically employs a platinum catalyst to facilitate the addition of the Si-H bond across the carbon-carbon triple bond. nih.gov

| Reactant | Reagents | Product | Yield |

| 1-Heptyne | 1. H2PtCl6, t-Bu2SiClH2. NaHCO3 | (E)-di-tert-butyl-(1-heptenyl)silanol | 60% nih.gov |

This table summarizes the hydrosilylation reaction of 1-heptyne to form a functionalized silanol.

Contributions to Silicon-Based Building Blocks for Radiolabeling

The unique properties of silicon have been harnessed to create innovative building blocks for radiolabeling, a critical technology in medical diagnostics. The di-tert-butylsilyl group is particularly advantageous in this context, forming the basis for silicon-based fluoride (B91410) acceptors (SiFA) used in positron emission tomography (PET). These silicon-based platforms offer a stable and efficient method for incorporating the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into biomolecules.

Synthesis of ¹⁸F-Radiolabeled Compounds in PET Imaging Research

Positron Emission Tomography (PET) is a powerful imaging modality that relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 being one of the most important radionuclides due to its favorable decay properties. The development of methods for the efficient incorporation of ¹⁸F into biologically active molecules is a major focus of radiopharmaceutical chemistry.

Di-tert-butylsilyl moieties are key components in the synthesis of ¹⁸F-labeled radiotracers. Di-tert-butylchlorosilane serves as a precursor for creating silicon-based building blocks for the ¹⁸F-radiolabeling of peptides. nih.gov This approach involves nucleophilic substitution on the silicon atom to attach the silyl group to a molecule of interest, which can then undergo rapid and efficient fluorine-18 labeling.

A prominent strategy involves isotopic exchange reactions on di-tert-butyl-substituted organosilicon compounds. For example, p-(Di-tert-butyl[¹⁹F]fluorosilyl)benzaldehyde can be radiolabeled to produce its ¹⁸F-counterpart, [¹⁸F]SiFA-A, which serves as a valuable synthon for labeling peptides. sigmaaldrich.com This method allows for high specific activity, which is crucial for sensitive PET imaging applications. sigmaaldrich.com Research has also demonstrated the use of di-tert-butyl silyl groups as labeling precursors for producing hydrolytically stable ¹⁸F-labeled bombesin (B8815690) derivatives for imaging gastrin-releasing peptide receptors. nih.gov

| Precursor/Building Block | Application | Key Findings |

| Di-tert-butylchlorosilane | Synthesis of silicon-based building blocks for ¹⁸F-radiolabeling of peptides. nih.gov | Enables the creation of platforms for subsequent ¹⁸F incorporation. nih.gov |

| Di-tert-butyl silyl group | Radiolabeling of bombesin derivatives. nih.gov | Produces hydrolytically stable ¹⁸F-labeled radioligands with good radiochemical yield and high molar activity. nih.gov |

| Resin-supported di-tert-butylphenylsilyl chloride | ¹⁸F-labeling of unprotected peptides. nih.gov | Allows for efficient release of the radiolabeled product with high molar activity. nih.gov |

| p-(Di-tert-butyl[¹⁹F]fluorosilyl)benzaldehyde | Synthon for ¹⁸F-labeling of N-amino-oxy derivatized peptides. sigmaaldrich.com | Achieves high specific activity through isotopic exchange, crucial for PET applications. sigmaaldrich.com |

This table highlights significant research findings in the use of di-tert-butylsilyl groups for the synthesis of ¹⁸F-radiolabeled compounds for PET imaging.

Development of Prodrugs and Therapeutic Agents

The development of prodrugs—inactive compounds that are converted into active drugs in the body—is a key strategy to improve the therapeutic properties of pharmaceuticals. Silyl ethers have been investigated as cleavable linkers in prodrug design, and the steric bulk of the substituents on the silicon atom plays a crucial role in determining the rate of drug release. nih.gov

The di-tert-butylsilyl ether linkage offers significant stability, which can be exploited to control the release of a parent drug. nih.gov By attaching a drug molecule, such as the chemotherapeutic agent gemcitabine, to a nanoparticle via a di-tert-butyl silyl ether linkage, its toxicity can be effectively masked. nih.gov The release of the active drug is triggered by physiological conditions, such as the acidic environment found in tumor tissues or within cellular endosomes. nih.gov The rate of this release can be fine-tuned by altering the steric hindrance around the silicon atom; bulkier groups like di-tert-butyl lead to slower degradation and release compared to less hindered silyl ethers. nih.gov This tunability allows for the design of drug delivery systems that can release their payload over hours, days, or even months, potentially reducing side effects and improving therapeutic efficacy. nih.govnih.gov

| Silyl Ether Linkage | Drug | Application/Finding |

| tert-Butyl silyl ether | Gemcitabine | The highly stable linkage rendered nanoparticles loaded with the drug non-toxic, demonstrating effective masking of the active compound. nih.gov |

| Asymmetric bifunctional silyl ethers | Chemotherapeutics | The rate of drug release and intracellular toxicity could be regulated by changing the steric bulk of the alkyl substituents on the silicon atom. nih.govnih.gov |

This table illustrates the application of di-tert-butylsilyl ethers in the development of controlled-release prodrug systems.

Catalytic Roles and Organocatalytic Applications

Di-tert-butylchlorosilane (B1588140) in Metal-Catalyzed Processes

Di-tert-butylchlorosilane serves as a valuable precursor and reagent in several metal-catalyzed reactions, most notably in rhodium-catalyzed Si-H insertion and as a starting material for catalytically active trialkylsilylboronates.

Rhodium-Catalyzed Si-H Insertion Reactions

Rhodium-catalyzed carbene insertion into Si-H bonds is a powerful method for the formation of new carbon-silicon bonds. In this context, di-tert-butylchlorosilane has demonstrated significant utility. The reaction typically involves the decomposition of an α-diazoester in the presence of a rhodium catalyst to form a rhodium carbenoid, which then reacts with the silane (B1218182).

Research has shown that the bulky di-tert-butylchlorosilane is highly reactive in this process. acs.org The steric hindrance provided by the two tert-butyl groups influences the reactivity and stability of the resulting chlorosilanes. acs.org These products can be readily converted to other functionalized silanes, such as alkoxysilanes, by treatment with an alcohol and a base. acs.org The general transformation is a testament to the efficiency of creating silicon-stereogenic centers. beilstein-journals.org

Table 1: Reactivity of Silanes in Rhodium-Catalyzed Si-H Insertion

| Silane | Reactivity | Reference |

|---|---|---|

| Di-tert-butylchlorosilane | Most Reactive | acs.org |

| Triethylsilane | Moderate |

This table is generated based on qualitative findings described in the literature.

The development of enantioselective Si-H insertion reactions, often employing chiral dirhodium(II) carboxylate catalysts, has further expanded the utility of this methodology, providing access to a wide range of novel, enantioenriched organosilanes. beilstein-journals.orgresearchgate.net

Precursors for Trialkylsilylboronates in Catalysis

While di-tert-butylchlorosilane is not directly converted to silylboronates, its derivative, di-tert-butylsilane ((t-Bu)₂SiH₂), is a key precursor for synthesizing hydrosilylboronates. These compounds, which contain both a reactive Si-H bond and a silylboron moiety, are valuable reagents in organic synthesis. The synthesis can be achieved through the iridium- or nickel-catalyzed monoborylation of the dihydrosilane's Si-H bond with reagents like bis(pinacolato)diboron. nih.gov

This method provides access to bulky trialkylsilylboronates that are otherwise difficult to prepare. nih.gov Once formed, these silylboronates serve as versatile reagents in a multitude of catalytic reactions. They are particularly effective as precursors for silyl (B83357) radicals under visible-light photoredox catalysis, which can then participate in reactions such as the hydrosilylation and acylsilylation of alkenes. acs.orgresearchgate.net The catalytic applications of silylboronates are extensive and include their use as silicon nucleophiles and in various cross-coupling reactions. nih.govrsc.org

Table 2: Catalytic Applications of Silylboronates

| Reaction Type | Role of Silylboronate | Catalytic System | References |

|---|---|---|---|

| Hydrosilylation of Alkenes | Silyl Radical Precursor | Photoredox Catalysis | acs.orgrsc.org |

| Acylsilylation of Alkenes | Silyl Radical Precursor | Photoredox / NHC Catalysis | acs.org |

| Carbosilylation of Alkenes | Silyl Radical Precursor | Copper-Photocatalysis | researchgate.net |

Di-tert-butyl Silanols as Directing Groups in C-H Functionalization

The strategic functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis. Di-tert-butyl silanols have been successfully employed as removable directing groups, guiding transition metal catalysts to specific C-H bonds to achieve high levels of regioselectivity.

Palladium-Catalyzed C-H Functionalization

In palladium-catalyzed reactions, the silanol (B1196071) group acts as an effective directing group for the ortho-functionalization of aromatic rings. nih.govnih.govnih.gov This strategy has been applied to the C-H alkenylation of phenols, where the silanol group directs the palladium catalyst to the ortho C-H bond, facilitating the introduction of an alkene moiety. nih.gov

A notable application of this methodology is the palladium-catalyzed ortho-alkenylation of tyrosine derivatives and peptides containing tyrosine. By using a di-tert-butyl silanol as both a protecting and a directing group, researchers have achieved selective functionalization at the position ortho to the hydroxyl group on the phenol (B47542) side chain. researchgate.net This approach provides a complementary substitution pattern to other methods that target the peptide backbone, showcasing the utility of silanol-directed C-H functionalization in modifying complex biomolecules. researchgate.net

Gold-Catalyzed Cyclization of Silanols onto Alkynes

Despite the well-established ability of gold catalysts to activate alkynes toward nucleophilic attack, extensive searches of the scientific literature did not yield specific examples of di-tert-butyl silanols acting as internal nucleophiles in the gold-catalyzed cyclization onto alkynes. While gold-catalyzed intramolecular hydroalkoxylation of alkynes (using alcohol nucleophiles) is a known and efficient transformation for forming cyclic ethers, a direct analogue using a silanol nucleophile does not appear to be documented. beilstein-journals.orgnih.govuohyd.ac.in Research in this specific area may be ongoing or yet to be published.

Silanols as Hydrogen Bond Donors in Organocatalysis

Beyond their role in metal-catalyzed processes, silanols, including di-tert-butyl silanol, possess properties that make them effective as organocatalysts, specifically as hydrogen bond donors. The ability of the silanol O-H group to form hydrogen bonds allows it to activate substrates in a manner analogous to other hydrogen bond donor catalysts like ureas and thioureas. google.comsigmaaldrich.com

The fundamental properties of organic silanols, including their gas-phase acidity, have been studied to understand their potential as hydrogen-bonding catalysts. rsc.org Organosilicon diols, in particular, have been designed as dual hydrogen-bonding catalysts, capable of forming multiple hydrogen bonds with a substrate to enhance reactivity and selectivity. rsc.org This cooperative hydrogen bonding can be crucial in activating electrophiles and facilitating a wide range of organic transformations under metal-free conditions. google.com The application of silanols in this domain represents a growing area of organocatalysis, leveraging the unique electronic characteristics of silicon to modulate the acidity and donor ability of the hydroxyl group.

Molecular Catalysis by Bulky Silanols in Organic Reactions

While specific studies on the catalytic use of Di-tert-butyl(chloro)silanol are not available, the broader class of silanols has been explored for its catalytic potential. The catalytic activity of silanols is generally attributed to their ability to act as Lewis acids and to form hydrogen bonds, thereby activating substrates. The presence of bulky substituents, such as the tert-butyl groups in this compound, would significantly influence its catalytic behavior, primarily through steric effects. These bulky groups can create a sterically hindered environment around the silicon center, which could be advantageous in certain reactions by influencing selectivity, but could also be a major drawback by impeding substrate access to the catalytic site.

Application in Direct Amidation of Carboxylic Acids

The direct amidation of carboxylic acids with amines is a fundamentally important transformation in organic synthesis, and the development of effective catalysts for this reaction is an area of active research. While there is no literature describing the use of this compound for this purpose, studies on other silanols, such as triarylsilanols, have shown them to be effective catalysts. nih.govkcl.ac.ukresearchgate.net

In these reactions, the silanol is believed to activate the carboxylic acid through the formation of a silyl ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, leading to the formation of the amide and regeneration of the silanol catalyst.

Hypothetical Catalytic Cycle for Silanol-Catalyzed Direct Amidation:

Activation: The silanol reacts with the carboxylic acid to form a silyl ester and water.

Nucleophilic Attack: The amine attacks the carbonyl carbon of the silyl ester.

Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide and regenerate the silanol catalyst.

The bulky tert-butyl groups on this compound would likely present a significant steric barrier to the formation of the necessary silyl ester intermediate, thus rendering it an inefficient catalyst for this transformation.

Investigation of Catalyst Decomposition and Inhibition

In the context of silanol-catalyzed reactions, catalyst decomposition and inhibition are critical factors that can limit their efficiency.

Catalyst Decomposition: A common pathway for the decomposition of silanol catalysts is through self-condensation to form a catalytically inactive disiloxane (B77578). nih.govacs.org This process is often promoted by the reaction conditions, such as elevated temperatures and the presence of basic species like amines. nih.govacs.org The rate of this decomposition is influenced by the steric bulk of the substituents on the silicon atom. While bulky groups can hinder the approach of another silanol molecule, thereby slowing down the condensation process, the high temperatures often required for amidation can still lead to decomposition over time.

Catalyst Inhibition: Product inhibition is another significant challenge in silanol-catalyzed amidations. nih.govresearchgate.net The amide product can act as a Lewis base and coordinate to the Lewis acidic silicon center of the silanol catalyst, thereby deactivating it. nih.gov This is particularly problematic when secondary amines are used, as the resulting tertiary amides are often more inhibitory than the secondary amides formed from primary amines. nih.govresearchgate.net

Given the steric hindrance provided by the di-tert-butyl groups, it is conceivable that this compound, if it were to function as a catalyst, might exhibit a different profile of decomposition and inhibition compared to less hindered silanols. The bulky groups could potentially suppress the bimolecular condensation pathway of decomposition. However, the same steric bulk would likely also exacerbate the issue of substrate and product binding, making it a poor catalytic candidate in the first place.

Due to the absence of experimental data on the catalytic use of this compound, the following table is a hypothetical representation of factors that would influence its catalytic performance based on general principles of silanol catalysis.

| Factor | Influence of Di-tert-butyl groups | Predicted Outcome on Catalytic Activity |

| Silyl Ester Formation | Steric hindrance impeding the approach of the carboxylic acid. | Low efficiency in activating the carboxylic acid. |

| Catalyst Decomposition | Steric hindrance may slow down the rate of disiloxane formation. | Potentially higher stability against self-condensation compared to less bulky silanols. |

| Product Inhibition | Steric hindrance could affect the binding of the amide product to the silicon center. | Uncertain, but likely to be a significant factor if catalysis were to occur. |

Table 1: Hypothetical Influence of Di-tert-butyl Groups on the Catalytic Performance of this compound in Direct Amidation.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of di-tert-butyl silicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

The analysis of di-tert-butyl silicon systems is routinely carried out using a combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. umich.edu Each of these nuclei offers a unique window into the molecular structure.

¹H NMR: Proton NMR is fundamental for identifying the hydrogen-containing groups. In a typical di-tert-butyl silicon compound, the tert-butyl protons appear as a sharp singlet due to their chemical equivalence. For instance, in di-tert-butyldichlorosilane (B93958), the 18 protons of the two tert-butyl groups give rise to a single signal. chemicalbook.com In di-tert-butyl(chloro)silane, a proton directly attached to the silicon atom would produce a distinct signal, often coupled to the ²⁹Si nucleus, with typical two-bond Si-H coupling constants around 6.6 Hz. huji.ac.il

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. For di-tert-butyl silicon compounds, distinct signals are expected for the quaternary and methyl carbons of the tert-butyl groups. For example, in tert-butyldimethyl(pentan-3-yloxy)silane, the carbons of the tert-butyl group appear at specific chemical shifts, distinguishing them from other carbons in the molecule. rsc.org The chemical shifts in these highly hindered molecules can be very sensitive to the substitution pattern on the silicon atom. umich.edu

²⁹Si NMR: As the key element in these compounds, ²⁹Si NMR is exceptionally informative, despite the low natural abundance (4.7%) and lower sensitivity of the ²⁹Si nucleus. huji.ac.ilpascal-man.com The chemical shift of the silicon atom is highly dependent on the nature of the substituents attached to it, spanning a very wide range. huji.ac.il For instance, the ²⁹Si chemical shift for tert-butyldiphenylsilyl chloride is observed at 12.86 ppm, while for tert-butyldimethylsilyl cyanide, it is at -1.57 ppm, demonstrating the sensitivity of ²⁹Si to its electronic environment. rsc.org The presence of a hydroxyl group in di-tert-butyl(chloro)silanol would significantly influence the ²⁹Si chemical shift compared to its dichloro- or dialkoxy- counterparts.

The following table summarizes typical NMR data for related di-tert-butyl silicon compounds, illustrating the expected ranges and patterns.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| Di-tert-butyldichlorosilane | ¹³C | Not specified | Not specified |

| tert-Butyldiphenylsilyl chloride | ¹H | 7.76–7.79 (m, 4H), 7.39–7.48 (m, 6H), 1.16 (s, 9H) | CDCl₃ |

| ²⁹Si | 12.86 | CDCl₃ | |

| tert-Butyldimethylsilyl cyanide | ¹H | 1.00 (s, 9H), 0.28 (s, 6H) | CDCl₃ |

| ²⁹Si | -1.57 | CDCl₃ |

This table is interactive. Click on the headers to sort the data.

Spectroscopic data, particularly from NMR, is crucial for understanding the preferred three-dimensional arrangement, or conformation, of sterically hindered molecules like this compound. The bulky tert-butyl groups impose significant steric constraints, which dictate the rotational preferences around the Si-C and Si-O bonds.

Steady-state kinetic Nuclear Overhauser Effect (NOE) measurements are a powerful NMR technique for determining spatial proximity between atoms. In studies of silylated pyrones, NOE data demonstrated a clear preference for an s-cis arrangement of the silyloxy group relative to a double bond, a preference driven by steric factors. ethz.ch Similar principles would apply to this compound, where NOE experiments could elucidate the preferred orientation of the hydroxyl proton relative to the bulky tert-butyl groups.

Computational studies, in conjunction with experimental spectra, are also used for conformational analysis. By calculating the theoretical spectra for different possible conformations, researchers can identify the structure that best fits the experimental data. nih.gov For this compound, this would involve modeling the rotation around the Si-O bond to determine the most stable orientation of the hydroxyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be characterized by several key absorption bands:

O-H Stretch: The presence of the silanol (B1196071) (Si-OH) group would give rise to a characteristic stretching vibration. The exact position of this band can indicate the extent of hydrogen bonding. Free, non-hydrogen-bonded silanol groups typically absorb in the range of 3685-3695 cm⁻¹. In solid or concentrated samples where hydrogen bonding occurs, this band broadens and shifts to a lower frequency.

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the tert-butyl groups are expected just below 3000 cm⁻¹.

C-H Bend: Characteristic bending vibrations for the methyl groups of the tert-butyl substituents would also be present.

Si-O Stretch: A strong band corresponding to the Si-O single bond stretch is anticipated.

Si-Cl Stretch: The vibration of the silicon-chlorine bond would also produce a distinct absorption band.

The vapor phase IR spectrum of the related compound di-tert-butyldichlorosilane has been recorded and serves as a reference for the vibrations associated with the di-tert-butylsilyl core. nih.gov The quantitative analysis of silanol groups on silica (B1680970) surfaces has been achieved by combining IR spectroscopy with deuterium (B1214612) exchange, a technique that could be adapted to study the reactivity of the silanol group in this compound. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.org While this compound is not itself a radical, ESR spectroscopy is invaluable for studying radical intermediates that can be generated from it or related silicon compounds.

Silyl (B83357) radicals (R₃Si•) can be formed through various chemical or photochemical processes. ethernet.edu.et For instance, photolysis of di-tert-butyl peroxide in the presence of a silane (B1218182) can lead to the formation of a silyl radical. ethernet.edu.et ESR spectroscopy can provide detailed information about the electronic structure of these transient species. The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, or ²⁹Si) leads to hyperfine splitting in the ESR spectrum, which helps to identify the radical and map the distribution of the unpaired electron's spin density. libretexts.orgacs.org

The sensitivity of ESR is remarkably high, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org In the context of di-tert-butyl silicon systems, ESR could be used to study radicals like the di-tert-butyl(hydroxy)silyl radical, providing insights into its geometry and electronic properties. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, is often employed to facilitate the study of highly reactive radicals. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about molecular structure in solution or the gas phase, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For a molecule like this compound, X-ray crystallography would definitively establish:

The coordination geometry around the silicon atom.

The precise bond lengths of Si-C, Si-O, and Si-Cl.

The bond angles, such as C-Si-C and O-Si-Cl.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding involving the silanol group.

The crystal structure of the related compound tert-butyl-dimethyl-silanol hemihydrate has been determined, revealing hydrogen bonding between the silanol molecules and a water molecule in the crystal lattice. nih.gov Similarly, X-ray diffraction studies on silylated pyrones have confirmed the conformational preferences that were initially inferred from NMR data, showing a near-planar arrangement of the silyloxy group with the pyrone ring in the solid state. ethz.ch A crystallographic study of this compound would provide the ultimate benchmark for its structural parameters.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex chemical reactions. For di-tert-butyl(chloro)silanol, DFT calculations would be instrumental in understanding its participation in reactions like hydrolysis, condensation, and silylation. These calculations can map out the potential energy surface of a reaction, identifying key intermediates and transition states.

A critical aspect of understanding a reaction mechanism is the characterization of its transition states. For reactions involving this compound, such as its condensation with another silanol (B1196071) molecule to form a disiloxane (B77578) bridge, DFT calculations can provide invaluable data on the energetics and geometries of the transition states.

In analogous studies of sterically hindered molecules, such as the Kolbe-Schmitt reaction of di-tert-butylphenol, DFT has been successfully employed to determine activation energy barriers and the geometries of transition states. researchgate.netresearchgate.netresearchgate.net For the self-condensation of this compound, a hypothetical transition state (TS1) can be envisioned where the silicon atom of one molecule is attacked by the hydroxyl group of another. The bulky tert-butyl groups would impose significant steric constraints, influencing the geometry and energy of this transition state.

Table 1: Hypothetical Energetic and Geometric Parameters for the Transition State of this compound Self-Condensation (Illustrative)

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 25 - 35 kcal/mol | The Gibbs free energy barrier for the reaction, expected to be relatively high due to steric hindrance. |

| Si-O Bond Length (forming) | ~2.0 - 2.2 Å | The distance between the silicon of one molecule and the oxygen of the attacking hydroxyl group in the transition state. |

| Si-Cl Bond Length (breaking) | ~2.3 - 2.5 Å | The elongated bond between the silicon and the leaving chlorine atom. |

| O-H Bond Length (breaking) | ~1.2 - 1.4 Å | The stretched bond of the attacking hydroxyl group. |

| Key Angle (Si-O-H) | ~110 - 120° | The angle of approach of the attacking hydroxyl group. |

Note: These values are illustrative and based on trends observed in DFT studies of similar sterically hindered systems.

The large steric bulk of the di-tert-butylsilyl group is known to enhance the thermal stability of related compounds. tudublin.ie This stability is a direct consequence of the high activation barriers for decomposition or reaction pathways, which can be quantified through DFT calculations.

This compound, or more commonly its derivatives, can play a role in catalysis, for instance, as a bulky protecting group that directs the stereochemical outcome of a reaction. tudublin.ie DFT calculations can provide robust support for proposed catalytic mechanisms by modeling the entire catalytic cycle.

For instance, in a hypothetical acid-catalyzed hydrolysis of a substrate where a di-tert-butylsilyl ether acts as a directing group, DFT could be used to:

Model the initial protonation of the silyl (B83357) ether oxygen.

Characterize the transition state for the nucleophilic attack of water.

Determine the energetics of the subsequent steps leading to the cleavage of the silicon-oxygen bond and regeneration of the catalyst.

Studies on rhodium-catalyzed transformations of related organosilicon reagents have demonstrated the power of DFT in elucidating complex reaction pathways, including oxidative addition, reductive elimination, and insertion steps. researchgate.net Similar methodologies could be applied to understand the role of this compound in various chemical transformations.

Kinetic and Thermodynamic Modeling of Transformations

Kinetic and thermodynamic modeling, informed by computational data, provides a quantitative understanding of reaction rates and equilibria. For transformations involving this compound, such as its hydrolysis to di-tert-butylsilanediol (B3046972) or its reaction with alcohols to form silyl ethers, computational chemistry can predict rate constants and equilibrium constants.

Transition state theory (TST) can be used in conjunction with the activation energies obtained from DFT to calculate reaction rate constants. mdpi.com For example, in the hydrolysis of this compound, the rate would be highly dependent on the Gibbs free energy of activation for the nucleophilic attack of water on the silicon center.

Table 2: Illustrative Thermodynamic Data for the Hydrolysis of this compound

| Thermodynamic Parameter | Value (kcal/mol) | Significance |

| ΔHrxn | -10 to -15 | The reaction is expected to be exothermic, favoring the formation of the more stable silanediol (B1258837). |

| ΔGrxn | -5 to -10 | The reaction is predicted to be spontaneous under standard conditions. |

| ΔSrxn | Positive | An increase in entropy is expected as one molecule of water and the silanol react to form the silanediol and hydrochloric acid. |

Note: These values are illustrative and based on general principles of silanol chemistry.

DFT studies on the reaction of di-tert-butylphenol have shown that it is possible to have a dynamic equilibrium between different products, with the product distribution being governed by both kinetic and thermodynamic factors. researchgate.netresearchgate.net A similar scenario could be envisaged for reactions of this compound, where different isomers or condensation products might be formed.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, these methods can help to understand which sites of the molecule are most susceptible to nucleophilic or electrophilic attack and how the compound will behave in the presence of different reagents.

Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, and a positive potential around the silicon and hydrogen atoms.

Frontier Molecular Orbital (FMO) theory, which considers the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also provide insights into reactivity. mdpi.com The energy and localization of the HOMO and LUMO can indicate the molecule's ability to donate or accept electrons.

Furthermore, computational models are increasingly being developed to predict site selectivity in reactions. nih.gov For a multifunctional molecule like this compound, these models could predict whether a reagent will react at the Si-Cl bond or the O-H bond under specific conditions. The bulky di-tert-butyl groups are known to direct the regioselectivity and stereoselectivity of reactions involving the silicon center. tudublin.ie For example, in the silylation of a diol, the use of di-tert-butylchlorosilane (B1588140) can lead to selective protection of the internal hydroxyl group due to kinetically controlled ring cleavage of a cyclic intermediate. tudublin.ie

Derivatization and Novel Silicon Containing Architectures

Formation of Di-tert-butylsiloxanes and Polysiloxanes

The hydrolysis of chlorosilanes is a fundamental method for the synthesis of siloxanes and polysiloxanes. researchgate.net In the case of di-tert-butyldichlorosilane (B93958), controlled hydrolysis leads to the formation of di-tert-butylsiloxanes. The initial hydrolysis product is the corresponding silanediol (B1258837), di-tert-butylsilanediol (B3046972), which is unstable and readily undergoes condensation.

This condensation process can proceed via two main pathways: intermolecular condensation to form linear oligomers and polymers (polysiloxanes), or intramolecular condensation to form cyclic siloxanes. The reaction conditions, such as solvent, temperature, and the concentration of water, significantly influence the distribution of linear versus cyclic products. researchgate.net While the industrial production of high-molecular-weight polydimethylsiloxane (B3030410) (PDMS) often relies on the ring-opening polymerization of cyclic monomers like octamethylcyclotetrasiloxane (B44751) (D4), the hydrolytic polycondensation of dichlorosilanes remains a primary route for obtaining mixtures of linear and cyclic oligosiloxanes. researchgate.net The bulky di-tert-butyl groups, however, tend to favor the formation of lower molecular weight linear siloxanes or cyclic dimers and trimers due to steric hindrance, which impedes the formation of long polymer chains.

Synthesis of Cyclic Di-tert-butylsilylene Derivatives

One of the most powerful applications of the di-tert-butylsilyl group is its use as a bifunctional protecting group, forming stable cyclic derivatives with diols, hydroxy acids, and other difunctional molecules. rsc.orgrsc.org This strategy utilizes reagents like di-tert-butyldichlorosilane or the more reactive di-tert-butylsilyl bis(trifluoromethanesulfonate) to bridge two functional groups, creating a robust heterocyclic system. researchgate.net

The di-tert-butylsilylene (DTBS) group is adept at forming cyclic protecting groups with 1,2- and 1,3-diols, as well as various hydroxy acids, including β-hydroxy acids and salicylic (B10762653) acids. rsc.orgresearchgate.net The reaction typically proceeds in the presence of a base to neutralize the generated acid (HCl or triflic acid). These cyclic DTBS derivatives are notably more stable towards hydrolysis and polymerization compared to analogous derivatives like cyclic boronates or other silylene derivatives, making them highly suitable for applications in organic synthesis and analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS). rsc.org

The formation of these derivatives is efficient, with many substrates providing nearly quantitative yields in analytical-scale preparations. researchgate.net Even diols containing tertiary hydroxyl groups, which are often resistant to derivatization, can be successfully converted into their DTBS derivatives using the highly reactive di-tert-butylsilyl ditriflate. rsc.org

| Substrate Type | Reagent | Key Features of Derivatives |

| 1,2- and 1,3-Diols | Di-tert-butyldichlorosilane or Di-tert-butylsilyl ditriflate | Stable protecting groups, suitable for GC-MS analysis. rsc.orgrsc.org |

| β-Hydroxy Acids | Di-tert-butylsilyl ditriflate | Forms stable cyclic derivatives for protection and analysis. rsc.org |

| Salicylic Acids | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Works well with electron-donating and some electron-withdrawing groups, affording high yields (70-99%). researchgate.net |

| Catechol Derivatives | Not specified | Forms bis-DTBS derivatives. researchgate.net |

In carbohydrate chemistry, the di-tert-butylsilylene group has emerged as a powerful stereodirecting tool. researchgate.net By bridging two hydroxyl groups within a sugar molecule (e.g., the 4,6-hydroxyls of a galactose unit or the 3,5-hydroxyls of an arabinose unit), the DTBS group creates a rigid bicyclic system. researchgate.netnih.gov This conformational locking dramatically restricts the flexibility of the pyranose or furanose ring.

This rigidity is exploited to control the stereochemical outcome of glycosylation reactions. For instance, a 4,6-O-di-tert-butylsilylene group on a galactosyl donor forces the pyranose ring into a conformation that sterically shields the β-face of the anomeric carbon. nih.gov This directs incoming nucleophiles (glycosyl acceptors) to attack from the α-face, resulting in the highly selective formation of 1,2-cis (α) glycosidic linkages. nih.govdntb.gov.ua This effect is so pronounced that it can override the directing influence of participating groups at the C-2 position, which would typically favor the formation of 1,2-trans products. nih.gov This methodology has been successfully applied to the synthesis of various complex oligosaccharides and glycoconjugates, including T-antigen analogues. nih.govresearchgate.net

| Carbohydrate Application | DTBS Bridge Position | Stereochemical Outcome | Rationale |

| α-Galactosylation | 4,6-OH | Highly α-selective (1,2-cis) | The DTBS group locks the ring conformation, sterically hindering the β-face. nih.gov |

| β-Arabinofuranosylation | 3,5-OH | Highly β-selective | The silylene acetal (B89532) locks the furanose ring into a specific E3 conformation, favoring attack from the β-face. researchgate.netnih.gov |

| α-Glucosylation | 4,6-OH | α-selective | Similar conformational locking principle as in galactosylation. researchgate.net |

| β-Mannosylation | 4,6-OH | β-selective | The locked B2,5 conformation of the oxocarbenium ion intermediate directs β-selective glycosylation. researchgate.net |

Hypervalent Silicon Compounds and Their Synthesis

Hypervalent compounds are species in which the central main-group atom appears to have more than four pairs of electrons in its valence shell. For silicon, this means forming five (pentacoordinate) or six (hexacoordinate) bonds. This bonding is not explained by simple sp³d or sp³d² hybridization but rather by the formation of three-center, four-electron (3c-4e) bonds, typically involving electronegative ligands like fluorine, chlorine, or oxygen. princeton.edu

The synthesis of compounds from Di-tert-butyl(chloro)silanol or its precursors can involve hypervalent silicon intermediates. When di-tert-butyldichlorosilane reacts with bidentate nucleophiles like diols, the reaction mechanism can proceed through a pentacoordinate silicon intermediate. princeton.edu In this transient state, the silicon atom is coordinated to the incoming nucleophile (the diol) and the leaving groups (chlorides). The presence of the bulky and electron-donating tert-butyl groups influences the stability and geometry of these hypervalent species. The formation of stable pentacoordinate siliconates is more common when highly electronegative atoms are involved and the geometry, typically a trigonal bipyramid, can be accommodated.

Silicon-Hydride Transfer Processes

Di-tert-butylchlorosilane (B1588140), a related compound featuring a silicon-hydride (Si-H) bond, is a valuable reagent in reactions involving hydride transfer. tudublin.iesigmaaldrich.com The Si-H bond is a source of a hydride ion (H⁻), making these compounds effective reducing agents. The bulky di-tert-butyl groups provide steric hindrance that can enhance the selectivity of these reductions.

A key application is in radical cyclization reactions. For example, treatment of a γ–iodoallylic alcohol with a hydride source like di-tert-butylchlorosilane can initiate a UniMolecular Chain Transfer (UMCT) reaction, leading to the formation of five-membered rings. tudublin.ie Furthermore, the di-tert-butylsilyl group can act as an internal controlling group in stereoselective reactions. It can stabilize a β-carbocation intermediate, allowing for regio- and stereoselective migrations and subsequent functionalization, which has been exploited in the synthesis of cyclic polyols. tudublin.ie The stereospecific delivery of a hydride from a di-tert-butyloxysilane group has been used to convert cis-2,5-disubstituted tetrahydrofuran (B95107) rings into their corresponding trans isomers. tudublin.ie

Future Research Directions and Emerging Areas

Exploration of Underexplored Reactivity of Di-tert-butyl Silanols

The reactivity of organosilanols, including di-tert-butyl silanols, is centered around the Si-OH functional group, which allows for hydrogen bonding and enhanced reactivity. sigmaaldrich.com A primary area of their application is as nucleophiles in palladium-catalyzed cross-coupling reactions, known as the Hiyama coupling. sigmaaldrich.com This reactivity offers a valuable alternative to more established methods that use organometallic reagents based on tin (Stille), magnesium (Kumada), boron (Suzuki), or zinc (Negishi). sigmaaldrich.com

Future research is poised to move beyond these established reactions to explore untapped reactivity pathways. A significant advantage of organosilanols is their general stability to air and moisture and their low toxicity, which makes them attractive for developing novel synthetic methodologies. sigmaaldrich.com

Key areas for future exploration include:

Expansion of Cross-Coupling Partners: While the coupling of aryl- and heteroaryl-(dimethyl)silanols is well-documented, the reactivity of sterically hindered di-tert-butyl silanols with a wider range of electrophiles remains an area for development. sigmaaldrich.com Investigating their coupling with alkyl halides, triflates, and other challenging partners could significantly broaden their synthetic utility.

Novel Reaction Manifolds: Research into reactions where the di-tert-butyl silanol (B1196071) acts not just as a nucleophile but also as a directing group or a precursor to other reactive silicon species is a promising frontier. Their potential in radical reactions, cycloadditions, or as activators for adjacent functional groups is largely underexplored.

Mechanistic Studies: A deeper understanding of the activation of the Si-OH bond and the mechanism of transmetalation with di-tert-butyl silanols is needed. Such studies could lead to the rational design of more efficient catalysts and reaction conditions, overcoming current limitations in substrate scope and reactivity.

Development of New Catalytic Systems and Methodologies

The advancement of di-tert-butyl silanol chemistry is intrinsically linked to the development of innovative catalytic systems. Current methods often rely on palladium catalysis for cross-coupling reactions or stoichiometric activation. sigmaaldrich.com The future lies in creating more efficient, sustainable, and versatile catalytic protocols.

One promising direction is the development of transition-metal-free catalytic systems. For instance, researchers have developed a potassium-catalyzed method using tert-butyl-substituted silyldiazenes for the silylation of C-H bonds, which proceeds under ambient conditions without transition metals. nih.gov This approach introduces alkoxysilyl groups and highlights the potential for developing similar catalytic cycles for silanols. nih.gov

Another emerging area is the use of dual catalytic systems. Synergistic Brønsted/Lewis acid catalysis, such as combining FeCl₃ and HCl, has shown enhanced reactivity for related tert-butylation reactions of arenes. nih.gov Exploring similar dual-acid systems could provide new pathways for activating di-tert-butyl silanols or their derivatives for a broader range of transformations.

Future development in this area will likely focus on:

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium with catalysts based on iron, copper, or nickel to reduce costs and environmental impact.

Photocatalysis and Electrocatalysis: Utilizing light or electricity to drive reactions under mild conditions, potentially unlocking new reactivity patterns for di-tert-butyl silanols.

Recyclable and Heterogeneous Catalysts: Designing solid-supported catalysts that can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. mdpi.com

Table 1: Emerging Catalytic Systems and Methodologies

| Catalytic Approach | Catalyst System Example | Target Reaction | Potential Advantages |

|---|---|---|---|

| Transition-Metal-Free Catalysis | Potassium tert-butoxide (tBuOK) with silyl (B83357) diazenes | C-H Silylation | Avoids precious metals, mild conditions. nih.gov |

| Dual Brønsted/Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) / Hydrochloric Acid (HCl) | Aromatic Alkylation | Enhanced reactivity, use of benign reagents. nih.gov |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂ with ligands (e.g., dppb) and activators (e.g., NaH, Cs₂CO₃) | Hiyama Coupling (Biaryl Synthesis) | Well-established, good functional group tolerance. sigmaaldrich.com |

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique properties of di-tert-butyl silanols and their derivatives make them valuable building blocks for both intricate organic molecules and advanced functional materials.

In complex molecule synthesis , their primary role has been as stable and effective nucleophiles in cross-coupling reactions for constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds. sigmaaldrich.com The future will see their integration into the synthesis of more complex targets, such as pharmaceuticals, natural products, and agrochemicals, where their stability and selective reactivity can simplify synthetic routes. The ability to perform late-stage functionalization on complex scaffolds using silanol cross-coupling is a particularly attractive area of research. mdpi.com

In materials science , organosilanols are foundational precursors for silica-based materials and are used to functionalize surfaces to enhance properties like adhesion and hydrophobicity. sigmaaldrich.com The bulky di-tert-butyl groups can be leveraged to create materials with controlled porosity, high thermal stability, and specific surface characteristics.

Emerging applications in materials science include:

Nanotechnology: Serving as precursors for silica (B1680970) nanoparticles and other nanostructured materials for use in areas like drug delivery and catalysis. ontosight.ai Researchers are exploring the design of organosilanol-based nanoparticles for creating superhydrophobic, self-healing coatings. ontosight.ai

Polymers and Composites: The di-tert-butylsilyl group can be incorporated into polymer backbones or as side chains to create materials with enhanced durability, thermal resistance, and precisely tuned mechanical properties. The cross-linking capability of the silanol group is valuable in polymer chemistry. sigmaaldrich.com

Smart Materials: The development of materials that respond to external stimuli is a major goal in materials science. falconediting.com Di-tert-butyl silanol derivatives could be incorporated into systems that change their properties in response to changes in pH, temperature, or light, with applications in sensors, robotics, and medicine. falconediting.com

Table 2: Current and Future Applications

| Field | Current Applications | Future Research Directions |

|---|---|---|

| Complex Molecule Synthesis | Precursors in Hiyama cross-coupling for biaryl synthesis. sigmaaldrich.com | Late-stage functionalization of drug candidates; synthesis of complex natural products. mdpi.com |

| Materials Science | Surface modification for adhesion/hydrophobicity; precursors for silica materials. sigmaaldrich.com | Development of self-healing coatings, advanced adhesives, and functional polymers. ontosight.ai |

| Nanotechnology | Synthesis of silica nanoparticles. ontosight.ai | Targeted drug delivery systems; organosilanol-based electronics and sensors. ontosight.aiontosight.ai |

| Biomedical Devices | Surface modifiers for biocompatibility. sigmaaldrich.com | Creation of biocompatible and biomimetic materials for implants and tissue engineering. falconediting.com |

Integration with Green Chemistry Principles and Sustainable Synthesis

The future of chemical manufacturing is dependent on the adoption of sustainable practices, and the chemistry of di-tert-butyl silanols is well-suited for integration with the principles of green chemistry. mdpi.com Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com

Key aspects of green chemistry relevant to di-tert-butyl silanols include:

Atom Economy: Developing catalytic reactions, such as C-H activation and addition reactions, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. mdpi.com

Use of Safer Solvents and Reagents: Organosilanols themselves are generally less toxic than many organometallic reagents. sigmaaldrich.com Future research will emphasize the use of greener solvents or even solvent-free reaction conditions. mdpi.comresearchgate.net

Catalysis over Stoichiometric Reagents: The shift from stoichiometric activators to catalytic systems is a core principle of green chemistry. The development of new catalytic methodologies, as discussed in section 9.2, is crucial for improving the sustainability of processes involving silanols. mdpi.com

Renewable Feedstocks: While currently derived from petrochemical sources, long-term research could explore pathways to organosilicon compounds from bio-based feedstocks or silica derived from agricultural waste, creating a more sustainable life cycle. deloitte.com

By focusing on these principles, the chemical community can ensure that the future development and application of di-tert-butyl silanols and related compounds contribute positively to a more sustainable chemical industry.

Q & A

Q. Q1. What are the optimal synthetic routes for Di-tert-butyl(chloro)silanol, and how can its purity be validated?

Methodological Answer: this compound can be synthesized via hydrolysis of di-tert-butylchlorosilane precursors. Key steps include:

- Chlorination : Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group .

- Hydrolysis : Controlled hydrolysis under inert conditions (e.g., anhydrous tetrahydrofuran with trace water) to avoid side reactions like oligomerization .

- Purification : Column chromatography or fractional distillation under reduced pressure to isolate the silanol.

Validation : - NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>29</sup>Si NMR. For example, a singlet at ~1.3 ppm (t-Bu groups) and a silanol proton near 2.5 ppm .

- FTIR : Detect Si-OH stretching vibrations (~3200–3600 cm⁻¹) and Si-Cl bonds (~500 cm⁻¹) .

Q. Q2. How do silanol group interactions influence the stability of this compound in solution?

Methodological Answer: The reactivity of the silanol group (Si-OH) depends on steric hindrance from tert-butyl groups and solvent polarity:

- Hydrogen Bonding : In polar solvents (e.g., water, alcohols), silanols form intermolecular H-bonds, promoting self-condensation. Use aprotic solvents (e.g., hexane, THF) to minimize this .

- Steric Effects : Bulkier tert-butyl groups reduce nucleophilic attack on the Si-Cl bond, enhancing stability compared to less hindered analogs .

Experimental Design : - Monitor decomposition via <sup>29</sup>Si NMR in varying solvents.

- Compare reaction rates with/without steric modifiers (e.g., triethylamine) to assess kinetic stability .

Advanced Research Questions

Q. Q3. What mechanistic insights explain contradictory reports on the reactivity of this compound in radical vs. nucleophilic pathways?

Methodological Answer: Contradictions arise from reaction conditions and catalysts:

- Radical Pathways : UV irradiation or peroxide initiators (e.g., di-tert-butyl peroxide) promote homolytic cleavage of Si-Cl bonds, generating silyl radicals. Evidence includes trapping experiments with TEMPO .

- Nucleophilic Substitution : In polar aprotic solvents (e.g., DMF), nucleophiles (e.g., alkoxides) attack the Si center via an SN2 mechanism. Kinetic isotope effects and Hammett plots validate this pathway .

Resolution Strategy : - Use radical inhibitors (e.g., BHT) to suppress chain reactions and isolate nucleophilic products.

- Conduct DFT calculations to map energy barriers for competing pathways .

Q. Q4. How can surface silanol clusters be characterized to study their role in this compound’s adsorption on silica substrates?

Methodological Answer: Silanol clusters on silica surfaces influence adsorption via H-bonding and condensation:

- Fluorescence Microscopy : Use probe molecules (e.g., rhodamine B) to map silanol density. High-intensity regions correlate with clustered silanols .

- Solid-State NMR : <sup>29</sup>Si CP/MAS NMR distinguishes isolated (Q<sup>3</sup>) and vicinal (Q<sup>4</sup>) silanols .

- AFM/STM : Resolve topographic changes post-adsorption, quantifying monolayer formation .

Data Interpretation : - Compare adsorption isotherms on amorphous vs. crystalline silica to assess cluster effects.

- Simulate diffusion coefficients (e.g., using Monte Carlo models) to correlate with experimental fluorescence intensity distributions .

Q. Q5. What strategies mitigate experimental artifacts when analyzing this compound’s crosslinking behavior in polymer matrices?

Methodological Answer: Artifacts arise from residual moisture or incomplete hydrolysis:

- Controlled Humidity : Use gloveboxes (<1 ppm H2O) for sample preparation.

- Kinetic Studies : Monitor crosslinking via rheology (storage modulus, G’) and DSC (Tg shifts) under varying humidity .

- Isolation of Byproducts : Extract unreacted silanol or oligomers via Soxhlet extraction and analyze by GPC/MS .

Advanced Techniques : - Operando FTIR to track Si-OH condensation in real time.

- Compare crosslink density (swelling experiments) with theoretical values from Flory-Rehner theory .

Q. Q6. How do computational models reconcile discrepancies in the catalytic activity of this compound in esterification vs. silylation reactions?

Methodological Answer: Discrepancies stem from solvent polarity and transition-state stabilization:

- DFT/MD Simulations : Model Si-O vs. Si-C bond formation energetics. For esterification, polar solvents stabilize zwitterionic intermediates; for silylation, low polarity favors covalent transition states .

- Kinetic Isotope Effects (KIE) : Measure <sup>12</sup>C/<sup>13</sup>C or <sup>1</sup>H/<sup>2</sup>H KIEs to distinguish concerted vs. stepwise mechanisms .

Validation : - Synthesize isotopically labeled analogs (e.g., D-labeled tert-butyl groups) to probe rate-determining steps .

Data Contradiction Analysis

Q. Q7. Why do studies report conflicting diffusion coefficients for this compound on silanol-rich vs. silanol-poor surfaces?

Methodological Answer: Contradictions arise from surface heterogeneity and probe selection:

- Surface Pretreatment : Silica substrates vary in hydroxyl content (e.g., calcined vs. hydrated). Use XPS or TGA to quantify surface -OH groups .

- Probe Molecule Bias : Hydrophobic probes (e.g., fluorescein derivatives) underestimate diffusion on hydrophilic silanol clusters. Use amphiphilic tracers (e.g., pyrene derivatives) .

Resolution : - Normalize diffusion data to surface silanol density (measured via titration with Grignard reagents) .

- Compare with simulated diffusion profiles from Monte Carlo models .

Q. Q8. How can researchers resolve discrepancies in the hydrolytic stability of this compound across pH ranges?

Methodological Answer: Stability depends on pH-driven silanol deprotonation and condensation:

- Acidic Conditions (pH <3) : Protonated silanols resist nucleophilic attack, enhancing stability. Monitor via <sup>29</sup>Si NMR .

- Basic Conditions (pH >10) : Deprotonated silanols (Si-O⁻) undergo rapid condensation. Use stopped-flow kinetics to measure hydrolysis rates .

Controlled Experiments : - Conduct stability tests in buffered solutions (e.g., phosphate, acetate) with ionic strength controls.

- Compare Arrhenius plots (ln k vs. 1/T) to identify pH-dependent activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.